potassium;benzoate
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Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by α-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed by α-amylase.
Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear dextrins into cyclic dextrins (cyclodextrins).
Separation and Purification: The resulting mixture contains α-, β-, and γ-cyclodextrins, which are separated and purified using techniques such as crystallization, chromatography, or membrane filtration.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:
Starch Liquefaction: Starch is gelatinized and hydrolyzed using α-amylase.
Cyclodextrin Production: The liquefied starch is treated with cyclodextrin glycosyltransferase to produce a mixture of cyclodextrins.
Separation and Purification: The cyclodextrins are separated and purified using crystallization, chromatography, or membrane filtration.
Drying and Packaging: The purified cyclodextrins are dried and packaged for commercial use.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecules, enhancing their properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Cyclodextrins: These have enhanced solubility and stability.
Reduced Cyclodextrins: These have modified hydroxyl groups.
Substituted Cyclodextrins: These have new functional groups that enhance their properties.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Cyclodextrins are used as molecular carriers to enhance the solubility and stability of various compounds.
Biology: Cyclodextrins are used to study the interactions between molecules and to deliver drugs in biological systems.
Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceuticals.
Industry: Cyclodextrins are used in the food industry to encapsulate flavors and fragrances, in the cosmetic industry to stabilize active ingredients, and in the environmental industry to remove pollutants.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic outer surface interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include the encapsulation of hydrophobic molecules and the stabilization of labile compounds.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Amylose: A linear polysaccharide that does not form inclusion complexes.
Cellulose: A linear polysaccharide with different structural properties.
Inulin: A fructan with different solubility and stability properties.
Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules through inclusion complex formation, making them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
potassium;benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEFZNCEHLXOMS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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